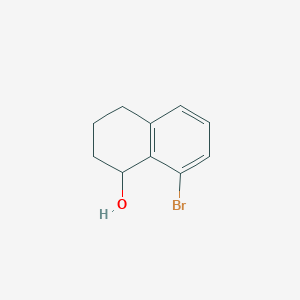

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Descripción general

Descripción

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H11BrO . It is a useful reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol in the preparation of arylindazoles and arylarenopyrazoles .

Synthesis Analysis

The synthesis of this compound involves the use of n-butyllithium and N,N,N,N,-tetramethylethylenediamine (TMEDA) in pentane at 0 - 40℃ . The reaction solution is brought to 0° C. and 1,2-dibromo-1,1,2,2-tetrafluoroethane is added dropwise to the stirring solution . The mixture is then allowed to come to room temperature and stirred for 3 days .Molecular Structure Analysis

The molecular structure of this compound consists of a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.10 . The boiling point and other physical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis and Optical Purity

- Synthesis and Stereochemistry : Research has led to the synthesis of (–)-Menthyloxyacetyl derivatives of trans-2-bromo-1-hydroxy-1,2,3,4-tetrahydronaphthalene, with a focus on their resolution into diastereoisomers. The chiral oxirans naphthalene 1,2-oxide and related epoxides have been obtained in a high state of optical purity, with their absolute stereochemistry and optical purity determined through various methods including NMR analysis (Akhtar, Boyd, & Hamilton, 1979).

Reactivity and Reductive Debromination

- Reductive Debromination : A novel method for the reductive debromination of 1,2-bis(bromomethyl)arenes has been developed, showcasing the treatment of these compounds with tetrakis(dimethylamino)ethylene to yield 1,2,3,4-tetrahydronaphthalenes (Nishiyama et al., 2005).

Applications in Chiral Synthesis

- Chiral Auxiliary in Reformatsky Reactions : The compound has been used as a chiral auxiliary in Reformatsky-type reactions, demonstrating its application in the synthesis of asymmetric compounds (Orsini et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is a useful reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol .

Mode of Action

It is used as a reactant in the preparation of bromotetralone via oxidation of bromotetrahydronaphthol . This suggests that it may interact with its targets through an oxidation process.

Result of Action

It is known to be a useful reactant in the preparation of bromotetralone

Análisis Bioquímico

Biochemical Properties

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of bromotetralone and arylindazoles . It interacts with various enzymes and proteins, facilitating the oxidation of bromotetrahydronaphthol. The nature of these interactions often involves the formation of intermediate complexes that enhance the reactivity of the compound, making it a valuable reactant in synthetic chemistry.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling proteins, leading to altered gene expression patterns and metabolic fluxes. These changes can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, prolonged exposure can lead to gradual degradation, affecting its efficacy and potency in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These findings underscore the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to various metabolites. These interactions can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its bioavailability and efficacy. Studies have shown that the compound can accumulate in specific cellular compartments, enhancing its activity and function .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,12H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKQBLJDZZWFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)

![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)

![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)